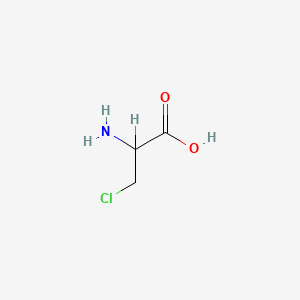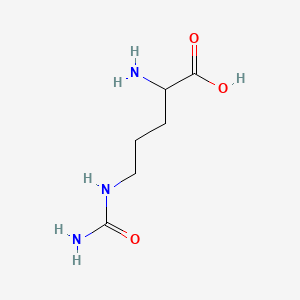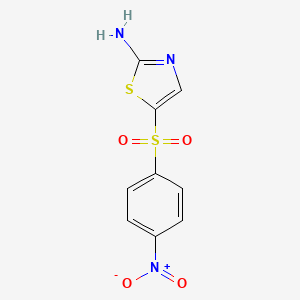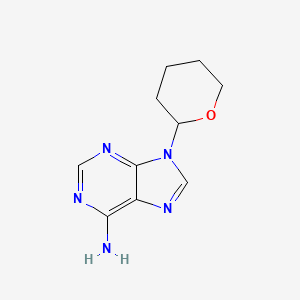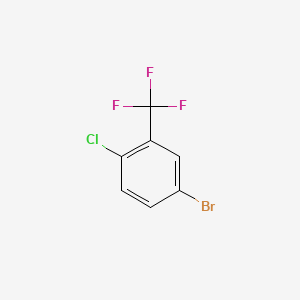
5-Bromo-2-chlorobenzotrifluoride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated benzotrifluorides typically involves halogenation reactions, where bromine and chlorine are introduced to the benzene ring, already substituted with a trifluoromethyl group. Although specific synthesis pathways for 5-Bromo-2-chlorobenzotrifluoride are not detailed in the provided literature, related compounds have been synthesized through direct halogenation, Sandmeyer reactions, and other halogen-specific reactions that could theoretically be adapted for this compound's synthesis (Xu, 2006).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves spectroscopic methods and computational calculations. For instance, compounds with related structures have their molecular geometries and electronic structures thoroughly analyzed using techniques like NMR spectroscopy, X-ray diffraction, and density functional theory (DFT) calculations. These analyses help in understanding the spatial arrangement of atoms, bond lengths, angles, and the distribution of electron density across the molecule (Martins et al., 1998).
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Optical Studies
5-Bromo-2-chlorobenzotrifluoride and its derivatives have been extensively studied for their spectroscopic and optical properties. For instance, 5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its geometric structure was optimized using density functional theory (DFT), and its non-linear optical (NLO) properties were determined (H. Vural & M. Kara, 2017).
Chemical Synthesis
5-Bromo-2-chlorobenzotrifluoride plays a critical role in chemical synthesis. It has been used in the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, demonstrating high yields and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Additionally, its derivatives are involved in the synthesis of dapagliflozin, an antidiabetic drug (Jie Yafei, 2011).
Molecular Composition and Ligand-Protein Interactions
Computational calculations of 5-bromo-3-nitropyridine-2-carbonitrile, a derivative of 5-Bromo-2-chlorobenzotrifluoride, have been implemented to understand its molecular structure, energy, and biological prominence. This study involved molecular docking with target protein 3CEJ, exhibiting the inhibitor property of the centromere-associated protein (K. Arulaabaranam, S. Muthu, G. Mani, & A. S. Ben Geoffrey, 2021).
Electrochemical Studies
5-Bromo-2-chlorobenzotrifluoride and its derivatives have also been subject to electrochemical studies. For example, the electrochemical reduction of 2-amino-5-bromopyridine, a derivative, was investigated for the electrosynthesis of 6-aminonicotinic acid at silver cathodes under mild conditions (A. Gennaro, C. Sánchez-Sánchez, A. Isse, & V. Montiel, 2004).
Semiconductor and Transistor Applications
The substitution of halogen groups in tetracene, including bromo and chloro groups similar to those in 5-Bromo-2-chlorobenzotrifluoride, affects crystal structure and carrier transport. This has implications in the performance of single-crystal transistors, demonstrating the potential use of these derivatives in semiconductor technologies (Hyunsik Moon, R. Zeis, Evert-Jan Borkent, et al., 2004).
Safety And Hazards
5-Bromo-2-chlorobenzotrifluoride is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . Safety measures include avoiding inhalation of vapors, mist, or gas, ensuring adequate ventilation, and keeping away from sources of ignition . In case of contact with skin or eyes, immediate medical attention is required .
Eigenschaften
IUPAC Name |
4-bromo-1-chloro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOCKBMEZPNDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196196 | |
| Record name | 4-Bromo-2-chloro-alpha,alpha,alpha-trifluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chlorobenzotrifluoride | |
CAS RN |
445-01-2 | |
| Record name | 5-Bromo-2-chlorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-alpha,alpha,alpha-trifluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-chloro-alpha,alpha,alpha-trifluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloro-α,α,α-trifluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Bromo-2-chlorobenzotrifluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK6Y7PY8S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1265354.png)
![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)
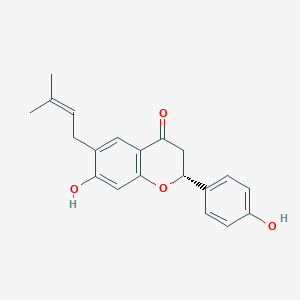
phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium](/img/structure/B1265361.png)
